Silicon‑for‑Carbon Substitution Alters Melting Point by Only 1.5 K, Confirming Unusually High Crystal Lattice Stability
In a direct head‑to‑head comparison, substituting the central quaternary carbon of 1,1,1‑tris(4‑cyanatophenyl)ethane with silicon (yielding 1,1,1‑tris(4‑cyanatophenyl)silane) produced a melting point increase of just 1.5 ± 0.3 K, with no significant change in the enthalpy or entropy of melting [1]. This contrasts sharply with the analogous substitution in the di‑cyanate ester 2,2‑bis(4‑cyanatophenyl)propane, where silicon replacement lowered the melting point by 21.8 ± 0.2 K [1].
| Evidence Dimension | Change in melting temperature upon Si-for-C substitution |
|---|---|
| Target Compound Data | ΔTm = +1.5 ± 0.3 K |
| Comparator Or Baseline | 1,1,1‑Tris(4‑cyanatophenyl)silane; ΔTm = –21.8 ± 0.2 K for 2,2‑bis(4‑cyanatophenyl)propane → 2,2‑bis(4‑cyanatophenyl)silane |
| Quantified Difference | Tri‑functional scaffold exhibits only 1.5 K shift vs. 21.8 K for di‑functional analog |
| Conditions | Differential scanning calorimetry (DSC); single‑crystal X‑ray diffraction structural determination |
Why This Matters
This exceptionally small thermal shift demonstrates that 1,1,1‑tris(4‑cyanatophenyl)ethane possesses a crystal lattice that is robust against heteroatom substitution, translating to predictable melting behavior during processing—a critical factor when designing reproducible melt‑infusion or pre‑pregging workflows.
- [1] Guenthner, A. J.; Ramirez, S. M.; Ford, M. D.; Soto, D.; Boatz, J. A.; Ghiassi, K. B.; Mabry, J. M. Organic Crystal Engineering of Thermosetting Cyanate Ester Monomers: Influence of Structure on Melting Point. Cryst. Growth Des. 2016, 16 (7), 3935–3944. View Source
